molecular formula C25H27N5O2 B13983164 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide

5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide

Cat. No.: B13983164
M. Wt: 429.5 g/mol
InChI Key: XSLUZOLUJPDNGT-UHFFFAOYSA-N
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Description

5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide is a complex organic compound featuring a combination of piperazine, indole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the synthesis of the indole and oxazole components. These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various receptors, influencing signaling pathways and biological processes . The piperazine and oxazole components may also contribute to its overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide lies in its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This multi-functional nature allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

5-[4-(3,3-dimethylpiperazin-1-yl)phenyl]-2-(5-methyl-1H-indol-4-yl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C25H27N5O2/c1-15-4-9-19-18(10-11-27-19)20(15)24-29-21(23(26)31)22(32-24)16-5-7-17(8-6-16)30-13-12-28-25(2,3)14-30/h4-11,27-28H,12-14H2,1-3H3,(H2,26,31)

InChI Key

XSLUZOLUJPDNGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)C3=NC(=C(O3)C4=CC=C(C=C4)N5CCNC(C5)(C)C)C(=O)N

Origin of Product

United States

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